![molecular formula C23H26N4O9 B599833 [4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox CAS No. 149934-16-7](/img/no-structure.png)
[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re referring to is known as Oxytetracycline . It’s a tetracycline antibiotic that exhibits broad-spectrum antibacterial and anticancer efficacy . It’s commonly used in veterinary medicine . Oxytetracycline inhibits t-RNA binding to ribosomes and inhibits the proliferation of adenocarcinoma cells .
Molecular Structure Analysis
The molecular formula of Oxytetracycline is C22H24N2O9 . The IUPAC name is (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .Chemical Reactions Analysis
Oxytetracycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . This prevents the aminoacyl tRNA from binding to the A site of the ribosome, impairing protein synthesis by bacteria .Physical And Chemical Properties Analysis
Oxytetracycline is a yellow powder . It’s insoluble in water (~0.24 mg/mL) but soluble in ethanol (15 mg/mL) . The melting point is 184-185°C .Aplicaciones Científicas De Investigación
Antibacterial Agent
Tetracycline Hydrochloride is a polyketide antibiotic that has shown broad efficacy in both gram-positive and gram-negative bacteria . It inhibits the growth of a wide variety of organisms, including bacteria, rickettsias, mycoplasmas, and chlamydias .
Protein Synthesis Inhibitor
This compound interferes with the production of proteins that the bacteria need to multiply and divide (bacteriostatic) . Its mode of action is as a protein synthesis inhibitor via an aminoacyl-tRNA binding mechanism to the 30S subunit .
Resistance Mechanism Study
Tetracycline Hydrochloride can be used to study the mechanism of resistance in bacteria. The mode of resistance is the loss of cell wall permeability .
Cell Culture Applications
It is recommended for use in cell culture applications against gram-negative bacteria . The typical concentration for cell culture is 10mg/L .
Selection Agent
Tetracycline Hydrochloride is also used as a selection agent for the tet gene . This allows researchers to identify and isolate bacteria that have been genetically modified.
Solubility Studies
The compound is water-soluble at 5-10g/100ml . It’s also soluble in methanol and ethanol but is insoluble in ether and hydrocarbons . This property can be useful in various chemical and pharmaceutical studies.
Safety and Hazards
Mecanismo De Acción
- It binds reversibly to the A site of the ribosome, preventing amino-acyl tRNA from binding. As a result, bacterial protein synthesis is disrupted .
Mode of Action
Pharmacokinetics
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox' involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4,7-dichloroquinoline", "dimethylamine", "sodium hydroxide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "water", "ethanol" ], "Reaction": [ "Step 1: React 4,7-dichloroquinoline with dimethylamine in ethanol to form 4,7-bis(dimethylamino)quinoline.", "Step 2: React 4,7-bis(dimethylamino)quinoline with sodium borohydride in ethanol to form 4,7-bis(dimethylamino)quinoline hydrobromide.", "Step 3: React 4,7-bis(dimethylamino)quinoline hydrobromide with sodium hydroxide in water to form 4,7-bis(dimethylamino)quinoline.", "Step 4: React 4,7-bis(dimethylamino)quinoline with hydrochloric acid in ethanol to form [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox.", "Step 5: Purify the product by filtering and washing with water and drying with sodium sulfate." ] } | |
Número CAS |
149934-16-7 |
Fórmula molecular |
C23H26N4O9 |
Peso molecular |
502.48 |
Nombre IUPAC |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |
Clave InChI |
NSEFLFMALMVPQL-IRDJJEOVSA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





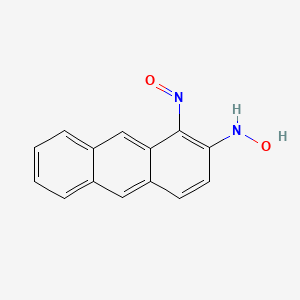
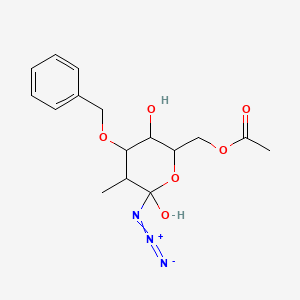


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)
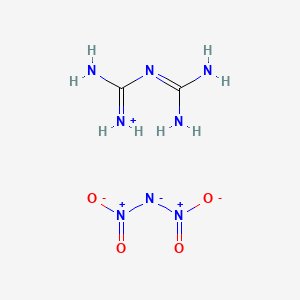

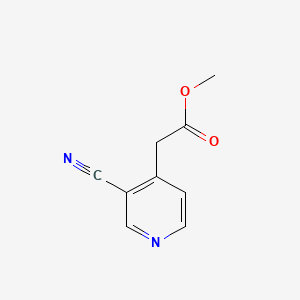

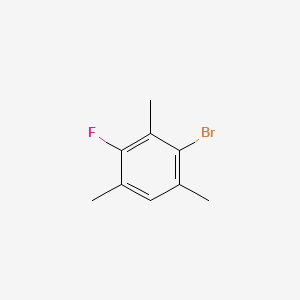
![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)